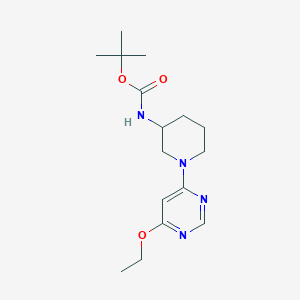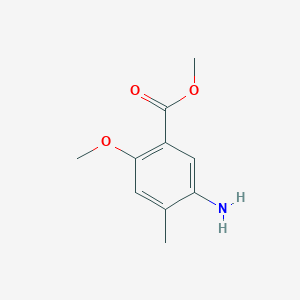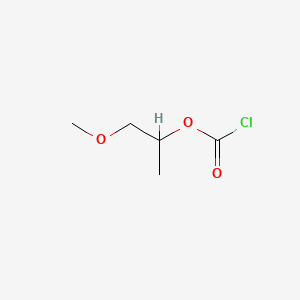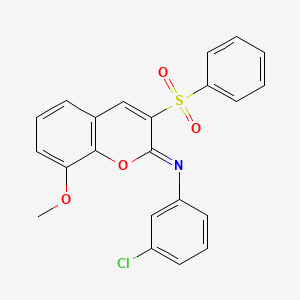![molecular formula C12H12N2O3S B2480233 4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 261505-37-7](/img/structure/B2480233.png)
4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic precursors to achieve the desired complex structures. For example, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into related compounds showcases the intricate steps involved in synthesizing complex molecules with specific functionalities, hinting at the possible synthetic routes that could be adapted for the target molecule (Bratušek et al., 1998).
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. The detailed analysis provides insights into the molecular vibrations, electronic structure, and overall stability of the molecule, which are critical for understanding the chemical behavior and potential applications of 4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are influenced by their functional groups, which dictate their reactivity and interaction with other molecules. For instance, the synthesis and characterization of compounds derived from similar structures have provided valuable information on their reactivity, highlighting the potential reactions this compound might undergo (Gowda et al., 2011).
Physical Properties Analysis
The physical properties such as melting point, solubility, and stability under different conditions are crucial for the practical application of any compound. These properties can be deduced from related compounds through experimental studies, providing a basis for predicting the behavior of this compound in various environments (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its participation in condensation or substitution reactions, are vital for understanding the compound's potential in synthesis and application in various fields. Investigations into similar compounds' chemical behavior offer insights into how this compound might react under chemical stimuli (Wang et al., 2009).
Scientific Research Applications
Antimicrobial and Antifungal Applications
4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid and its derivatives have shown promise in antimicrobial and antifungal applications. Patel and Shaikh (2010) synthesized compounds with this structure and tested them against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Patel & Shaikh, 2010). Similarly, Amnerkar et al. (2015) synthesized derivatives that displayed antimicrobial activity against both gram-negative and gram-positive bacteria, as well as antifungal and anthelmintic activities (Amnerkar, Bhongade, & Bhusari, 2015).
Cancer Research
In cancer research, derivatives of this compound have been explored for their antiproliferative properties. Havrylyuk et al. (2010) conducted antitumor screening on novel 4-thiazolidinones with benzothiazole moiety, some of which showed activity on various cancer cell lines (Havrylyuk et al., 2010).
Optical and Spectroscopic Studies
These compounds have also been studied for their optical properties. Fa et al. (2015) synthesized a fluorescent probe based on 4-oxobutanoic acid derivatives for β-amyloids, useful in Alzheimer’s disease research (Fa et al., 2015). Additionally, the study by Raju et al. (2015) on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided insights into its molecular structure and electronic properties (Raju et al., 2015).
Synthesis and Structural Analysis
Significant work has been done in the synthesis and structural analysis of these compounds. For example, Sheikholeslami-Farahani and Shahvelayati (2013) explored the synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction (Sheikholeslami-Farahani & Shahvelayati, 2013).
Antiparasitic Properties
The antiparasitic properties of these compounds have been investigated, as seen in the study by Delmas et al. (2002), which evaluated the activity of benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).
Mechanism of Action
Target of Action
The primary target of 4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the normal cell wall biosynthesis process, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s effectiveness againstMycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
properties
IUPAC Name |
4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-2-3-8-9(6-7)18-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVXGRVIOASREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)
![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)
![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)


![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)